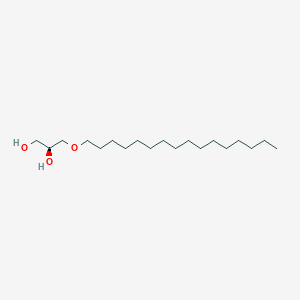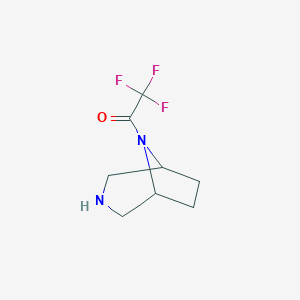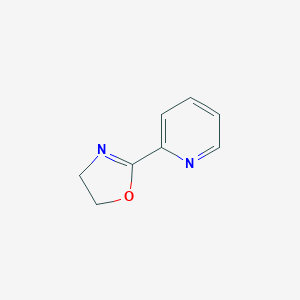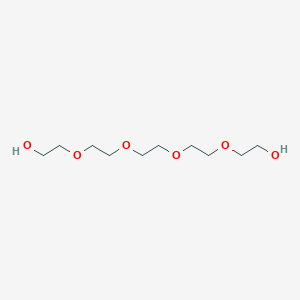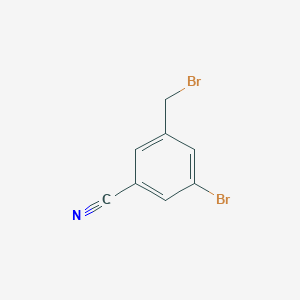![molecular formula C6Br4S2 B054379 2,3,5,6-Tetrabromothieno[3,2-b]tiofeno CAS No. 124638-53-5](/img/structure/B54379.png)
2,3,5,6-Tetrabromothieno[3,2-b]tiofeno
Descripción general
Descripción
Synthesis Analysis 2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a significant compound in the field of organic and materials chemistry due to its potential applications in various domains such as optoelectronics and conductive polymers. The synthesis of related thiophene derivatives involves multi-step reactions, including bromination, metal-halogen exchange, and cross-coupling processes. For instance, the synthesis of 2,3,4,5-tetrakis(dimethylsilyl)thiophene from 2,3,4,5-tetrabromothiophene represents a related approach by reacting with chlorodimethylsilane in the presence of magnesium and a catalytic amount of copper(I) cyanide, demonstrating the impact of substituents on the thiophene ring's electronic properties (Kyushin, Matsuura, & Matsumoto, 2006).
Molecular Structure Analysis The molecular structure of thiophene derivatives, including 2,3,5,6-tetrabromothieno[3,2-b]thiophene, is influenced by the substitution pattern on the thiophene core. Substituents can significantly alter the electronic and structural properties of the thiophene ring, affecting its reactivity and physical properties. For example, dimethylsilyl groups in related thiophene compounds have been shown to affect the structure and electronic properties of the thiophene ring, as evidenced by molecular orbital calculations and UV spectroscopy (Kyushin, Matsuura, & Matsumoto, 2006).
Chemical Reactions and Properties Thiophene derivatives, including tetrabromothieno[3,2-b]thiophene, undergo various chemical reactions, such as metallation, bromine→lithium exchange, and cross-coupling reactions. These reactions enable the synthesis of polyfunctionalized thiophenes and are crucial for developing advanced materials. The metallation and subsequent reactions of tetrabromothieno[3,2-b]thiophene derivatives have been explored for synthesizing disubstituted thieno[3,2-b]thiophenes, highlighting the versatility of these compounds in organic synthesis (Fuller, Iddon, & Smith, 1997).
Physical Properties Analysis The physical properties of thiophene derivatives, such as solubility, melting point, and optical properties, are influenced by the nature and position of substituents on the thiophene core. These properties are crucial for the application of thiophene derivatives in material science and electronics. The study of related thiophene compounds shows how substituents like dimethylsilyl groups can alter the optical properties, demonstrating the importance of molecular structure on the physical properties of these compounds (Kyushin, Matsuura, & Matsumoto, 2006).
Chemical Properties Analysis The chemical properties of 2,3,5,6-tetrabromothieno[3,2-b]thiophene, such as reactivity towards nucleophiles, electrophiles, and participation in coupling reactions, are pivotal for its utility in synthesizing complex organic molecules and polymers. The reactivity pattern of such thiophene derivatives provides insights into developing new synthetic methodologies and materials. For example, the metallation reactions and subsequent functionalization of tetrabromothieno[3,2-b]thiophene derivatives underscore the compound's utility in organic synthesis and material science (Fuller, Iddon, & Smith, 1997).
Aplicaciones Científicas De Investigación
Síntesis de Supramoléculas
2,3,5,6-Tetrabromothieno[3,2-b]tiofeno es ampliamente utilizado para la síntesis de supramoléculas . Las supramoléculas son moléculas grandes formadas por el ensamblaje de subunidades más pequeñas, generalmente mediante enlaces no covalentes.
Creación de Moléculas Semiconductoras
Este compuesto también se utiliza en la creación de moléculas semiconductoras . Las moléculas semiconductoras se utilizan en varios dispositivos electrónicos, incluidos transistores y diodos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a chemical intermediate with functionalities spreading over the fused thienothiophene ring . It is widely used for the synthesis of supramolecules, semiconducting molecules, oligomers, and conjugated polymers . The primary targets of this compound are the molecular structures that it helps to form.
Mode of Action
The compound can be selectively reduced to 3,6-dibromothieno[3,2-b]thiophene by using zinc in acetic acid . Further function at 3.6-positions can give ladder type poly(thienothiophenes) to extend conjugations to the fused thiophene rings . This interaction with its targets leads to the formation of more complex structures such as conjugated polymers and supramolecules .
Biochemical Pathways
The compound is involved in the synthesis of various organic semiconductors. It plays a crucial role in the formation of ladder-type poly(thienothiophenes), which are important in the field of organic electronics . The downstream effects of these pathways include the creation of materials with unique electronic and physical properties.
Result of Action
The result of the action of 2,3,5,6-Tetrabromothieno[3,2-b]thiophene is the formation of complex structures such as conjugated polymers and supramolecules . These structures have applications in various fields, including organic electronics .
Action Environment
The action of 2,3,5,6-Tetrabromothieno[3,2-b]thiophene can be influenced by environmental factors. For instance, its synthesis involves the use of bromine as the oxidizing agent in acetic acid and chloroform . Therefore, the presence and concentration of these substances in the environment can affect the compound’s action, efficacy, and stability. Additionally, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability.
Propiedades
IUPAC Name |
2,3,5,6-tetrabromothieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br4S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKRNKYWPNOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(S1)Br)Br)SC(=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376311 | |
| Record name | 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124638-53-5 | |
| Record name | 2,3,5,6-Tetrabromothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,3,5,6-Tetrabromothieno[3,2-b]thiophene a useful building block in organic synthesis?
A1: 2,3,5,6-Tetrabromothieno[3,2-b]thiophene is a versatile precursor for creating diverse thieno[3,2-b]thiophene derivatives. Its four bromine atoms act as leaving groups, allowing for sequential and regioselective substitution reactions. [, ] This means researchers can precisely modify the molecule by replacing specific bromine atoms with desired functional groups. For instance, it can undergo sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions. [] This enables the synthesis of complex molecules with specific properties, making it valuable in materials science and pharmaceutical research.
Q2: What is known about the regioselectivity of reactions involving 2,3,5,6-Tetrabromothieno[3,2-b]thiophene?
A2: Studies have shown that 2,3,5,6-Tetrabromothieno[3,2-b]thiophene exhibits high regioselectivity in palladium-catalyzed cross-coupling reactions. [] For example, in the presence of a palladium catalyst, it undergoes Suzuki coupling preferentially at the C-2 position, followed by Heck coupling at the C-5 position. [] This selectivity is confirmed by NMR and X-ray crystallography. [] The ability to control where substitutions occur on the molecule is crucial for building specific structures with desired properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)







